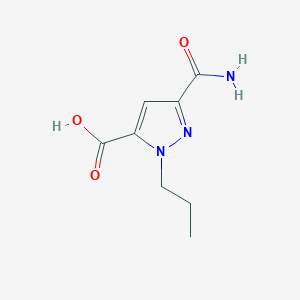

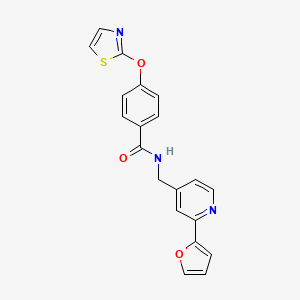

![molecular formula C14H13N5O4 B2399337 Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate CAS No. 701214-00-8](/img/structure/B2399337.png)

Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various techniques. For instance, the structures of these derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The reaction temperatures can also influence the outcome of the synthesis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . This structure allows these compounds to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can be influenced by various factors. For example, higher reaction temperatures can lead to mixtures of the compound and its double-bonded shifted isomer .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various techniques. For instance, the elemental (C, H, N) analyses can be performed on a Perkin Elmer model 2400 elemental analyzer .Scientific Research Applications

Pharmaceutical Synthesis

The isoindoline-1,3-dione scaffold, present in this compound, has attracted attention in drug discovery. Researchers explore its potential as a core structure for designing novel therapeutic agents. The compound’s synthetic strategies and modifications can lead to promising drug candidates .

Anticancer Potential

Although not explicitly mentioned in the literature, the presence of the 1,2,4-triazole moiety suggests potential anticancer activity. Triazole derivatives have been explored for their cytotoxic effects against tumor cell lines .

Other Biological Activities

The compound’s structural features may contribute to various biological effects. For instance, derivatives of 1,3-diazoles (such as the triazole ring in this compound) have shown antibacterial, antiviral, antioxidant, and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is largely dependent on their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . In some cases, these compounds have shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives involve the discovery and development of more effective and potent agents. This is particularly relevant in the field of medicinal chemistry, where these compounds are used in the treatment of various diseases . Additionally, computational studies and molecular docking can be used to predict the interaction of these compounds with potential targets, and to investigate their pharmacokinetic properties .

properties

IUPAC Name |

methyl 2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O4/c1-7-17-6-19(18-7)13-11-10(9(22-2)5-16-13)8(4-15-11)12(20)14(21)23-3/h4-6,15H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXANDXLKOYDQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2399254.png)

![N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2399257.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2399261.png)

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2399262.png)

![1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one](/img/structure/B2399267.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2399271.png)

![9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2399274.png)

![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2399277.png)